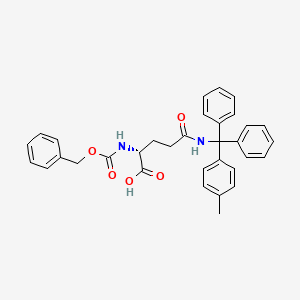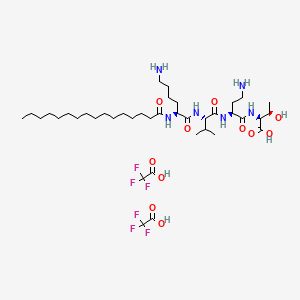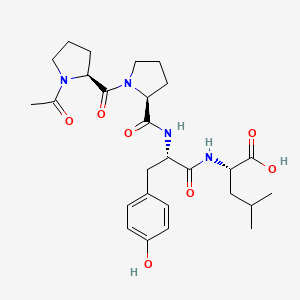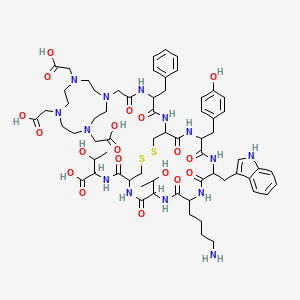
Z-D-Gln(Mtt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Gln(Mtt)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is a derivative of glutamine and is used as a building block for the synthesis of peptides and proteins.
Wirkmechanismus
Z-D-Gln(Mtt)-OH acts as a protecting group for the glutamine residue in peptides and proteins. The compound is added to the N-terminal of the glutamine residue and protects it from unwanted reactions during the peptide synthesis process. The protecting group is then removed using a deprotection reagent, such as trifluoroacetic acid, to reveal the glutamine residue.
Biochemical and Physiological Effects:
Z-D-Gln(Mtt)-OH does not have any known biochemical or physiological effects. The compound is used solely as a building block for the synthesis of peptides and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Z-D-Gln(Mtt)-OH in lab experiments is its ability to protect the glutamine residue during peptide synthesis. This allows for the synthesis of peptides that contain cysteine residues, which are difficult to synthesize using other methods. However, the use of Z-D-Gln(Mtt)-OH can also add an additional step to the peptide synthesis process, which can increase the overall cost and time required for the experiment.
Zukünftige Richtungen
There are several future directions for the use of Z-D-Gln(Mtt)-OH in scientific research. One area of interest is the development of new deprotection reagents that can be used to remove the protecting group more efficiently. Another area of interest is the synthesis of peptides and proteins that contain multiple cysteine residues, which can be challenging using current methods. Additionally, the use of Z-D-Gln(Mtt)-OH in the development of new drugs and therapeutic agents is an area of active research.
Synthesemethoden
Z-D-Gln(Mtt)-OH can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-Boc-D-glutamine with methylthiomethyl chloride to form N-Boc-D-glutamine methylthiomethyl ether. This compound is then deprotected using trifluoroacetic acid to form Z-D-Gln(Mtt)-OH.
Wissenschaftliche Forschungsanwendungen
Z-D-Gln(Mtt)-OH has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful in the synthesis of peptides that contain cysteine residues. These peptides can be used in a variety of applications, including drug development, protein engineering, and structural biology.
Eigenschaften
IUPAC Name |
(2R)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSOCLFFNPGXTD-GDLZYMKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Gln(Mtt)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







